Product packaging for 5-Nitro-2-pentanone(Cat. No.:CAS No. 22020-87-7)

5-Nitro-2-pentanone

Cat. No.: B1587122
CAS No.: 22020-87-7
M. Wt: 131.13 g/mol
InChI Key: MBFOTTCUUAIBDW-UHFFFAOYSA-N
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Description

Contextualization within Nitroketone Chemistry

Nitroketones are organic compounds that contain both a nitro (-NO₂) functional group and a ketone (C=O) functional group. ontosight.ai These compounds are highly versatile synthetic intermediates due to the dual reactivity imparted by these two electron-withdrawing groups. rsc.orgchemistryviews.org The nitro group can be transformed into a variety of other functional groups, such as amines, oximes, and nitriles, while the ketone can participate in numerous carbonyl chemistry reactions. scielo.br

Nitroketones are broadly classified based on the position of the nitro group relative to the carbonyl group (α, β, γ, etc.). α-Nitroketones, for instance, are valuable precursors for synthesizing compounds like β-nitroalcohols, α-aminoketones, isoxazoles, and pyrroles. rsc.orgchemistryviews.orgorganic-chemistry.org They are effective nucleophiles in key carbon-carbon bond-forming reactions, including Michael additions, Mannich reactions, and Diels-Alder reactions. rsc.orgchemistryviews.org

5-Nitro-2-pentanone is specifically a γ-nitroketone. The chemistry of γ-nitroketones is distinct and fundamentally important. They serve as crucial intermediates for creating heterocyclic structures, particularly pyrrolidine (B122466) and pyrroline (B1223166) scaffolds, which are common motifs in pharmaceuticals and natural products. acs.org The synthesis of γ-nitroketones can be achieved through various methods, including the manganese-promoted oxidative alkylation of nitroalkanes with cyclopropyl (B3062369) alcohols. acs.org

The reactivity of nitroketones is often harnessed through classical organic reactions:

The Henry Reaction (Nitroaldol Reaction): This base-catalyzed reaction involves the addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This is a fundamental C-C bond-forming reaction. wikipedia.org

The Michael Addition: This reaction involves the 1,4-addition of a nucleophile, such as a nitronate anion (formed from a nitroalkane), to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The synthesis of this compound itself is a prime example of a Michael addition. chemicalbook.comguidechem.com

The Nef Reaction: This reaction converts a primary or secondary nitroalkane into a ketone or aldehyde through acid hydrolysis of its corresponding nitronate salt. wikipedia.orgorganic-chemistry.org This transformation is particularly useful for unmasking a carbonyl group from a nitro precursor. oup.com Difficulties can arise with γ-nitroketones due to the formation of stable cyclic intermediates, though specific conditions can overcome this. oup.com

Fundamental Research Significance of this compound

The fundamental research significance of this compound stems from its role as a versatile and readily prepared building block in synthetic organic chemistry. chemicalbook.comnbinno.com

Synthesis: The most common and efficient preparation of this compound is through the Michael addition reaction between methyl vinyl ketone and nitromethane (B149229). chemicalbook.comguidechem.com This reaction is typically catalyzed by a base, such as potassium fluoride (B91410) on alumina (B75360), in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction proceeds with high yield, making the starting material readily accessible for further transformations. chemicalbook.comguidechem.com

Properties: this compound is a colorless to pale yellow liquid with physical and chemical properties that make it suitable for various synthetic applications. nbinno.comchembk.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₅H₉NO₃ nih.govguidechem.comnbinno.comchembk.com
Molar Mass 131.13 g/mol nih.govnbinno.comchembk.com
Appearance Colorless to light yellow liquid chemicalbook.comnbinno.comchembk.com
Density ~1.08 - 1.22 g/cm³ nbinno.comchembk.comchemsrc.com
Boiling Point ~178 - 231.7 °C at 760 mmHg nbinno.comchembk.comchemsrc.com
Flash Point 105.4 °C chembk.com
Solubility Soluble in water and organic solvents nbinno.comchembk.com

| Refractive Index | ~1.43 | guidechem.comchembk.com |

Applications in Research: The utility of this compound as a synthetic intermediate is well-documented. It is a precursor in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. chemicalbook.comnbinno.com

Synthesis of Heterocycles: Research has shown that this compound is a key starting material in the multi-step synthesis of complex heterocyclic systems. For example, it is used to produce indolizine (B1195054) derivatives. researchgate.net The synthesis begins with the enantioselective enzymatic reduction of this compound to the corresponding alcohol, (S)-(+)-5-nitro-2-pentanol, which is then converted into chiral indolizine structures. researchgate.net

Pharmaceutical Intermediates: The compound serves as an intermediate in the production of pharmaceutical ingredients. nbinno.com Notably, it is a precursor in a synthetic route to tafenoquine (B11912), an antimalarial drug. google.com It has also been used in the preparation of compounds for antimalarial research, such as in the synthesis of 5-diethylamino-2-pentanone, which is then reacted with other reagents. dtic.mil

Atmospheric Chemistry: Beyond synthetic organic chemistry, this compound and related carbonyl nitrates have been subjects of study in atmospheric chemistry. copernicus.orgcopernicus.org These multifunctional organic nitrates are formed from the degradation of volatile organic compounds (VOCs) in NOx-rich atmospheres and play a significant role in the atmospheric transport of reactive nitrogen and the formation of ozone. copernicus.orgcopernicus.org Studies on the photolysis and reaction with OH radicals of 5-nitrooxy-2-pentanone (a related compound) provide insight into the atmospheric lifetime and fate of this class of molecules. copernicus.orgcopernicus.org The research indicates that photolysis is an efficient atmospheric sink for such compounds. copernicus.org

The compound's bifunctionality allows for sequential or domino reactions, enabling the rapid construction of molecular complexity from a simple, acyclic precursor. rsc.orgacs.org

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₅H₉NO₃
Nitromethane CH₃NO₂
Methyl vinyl ketone C₄H₆O
Tetrahydrofuran C₄H₈O
Potassium fluoride KF
5-Nitro-pentan-2-ol C₅H₁₁NO₃
(S)-(+)-5-nitro-2-pentanol C₅H₁₁NO₃
Indolizine C₈H₉N
Tafenoquine C₂₄H₂₈F₃N₃O₃
5-Diethylamino-2-pentanone C₉H₁₉NO
5-Nitrooxy-2-pentanone C₅H₉NO₄
Pyrrolidine C₄H₉N
Pyrroline C₄H₇N
β-Nitro alcohol Varies
α-Aminoketone Varies
Isoxazole C₃H₃NO
Pyrrole C₄H₅N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B1587122 5-Nitro-2-pentanone CAS No. 22020-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitropentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFOTTCUUAIBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401653
Record name 5-NITRO-2-PENTANONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22020-87-7
Record name 5-NITRO-2-PENTANONE
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URL https://comptox.epa.gov/dashboard/DTXSID40401653
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Record name 5-NITRO-2-PENTANONE
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Advanced Synthetic Methodologies for 5 Nitro 2 Pentanone

Michael Addition-Based Syntheses

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone for forming carbon-carbon bonds. wikipedia.orgbyjus.com In the synthesis of 5-nitro-2-pentanone, nitromethane (B149229) acts as the Michael donor and methyl vinyl ketone serves as the Michael acceptor. wikipedia.orgbyjus.comacs.org

Condensation of Nitromethane with Methyl Vinyl Ketone

The fundamental reaction involves the base-catalyzed addition of nitromethane to methyl vinyl ketone. acs.orggoogle.com A base deprotonates nitromethane to form a resonance-stabilized carbanion (nitronate). wikipedia.orgyoutube.com This nucleophilic carbanion then attacks the β-carbon of the electrophilic methyl vinyl ketone. youtube.com Subsequent protonation of the resulting enolate yields the final product, this compound. wikipedia.org

The reaction mechanism can be summarized in the following steps:

Deprotonation: A base removes a proton from nitromethane, creating a nitronate anion. byjus.com

Nucleophilic Attack: The nitronate anion attacks the β-carbon of methyl vinyl ketone in a 1,4-conjugate addition. wikipedia.orgmasterorganicchemistry.com

Protonation: The resulting enolate is protonated by the solvent or a protonated base to form this compound. wikipedia.org

Catalytic Systems in this compound Formation

Various catalytic systems have been employed to facilitate the Michael addition between nitromethane and methyl vinyl ketone, influencing both the reaction rate and yield.

Base Catalysis: Simple bases like sodium hydroxide (B78521) are effective catalysts for this transformation. acs.orgnih.gov Other bases such as potassium fluoride (B91410) on alumina (B75360) have also been utilized, demonstrating high efficiency. google.com For instance, using potassium fluoride on alumina in tetrahydrofuran (B95107) (THF) at ambient temperature can yield crude this compound in as high as 93% yield. google.com

Phase Transfer Catalysis: To overcome the limited solubility of nitroalkanes in aqueous media, phase transfer catalysts like tetrabutylammonium (B224687) chloride or bromide can be employed in a biphasic system (e.g., water-dichloromethane). sctunisie.org This approach significantly increases the reaction yield. sctunisie.org

Amine-Based Catalysts: Amines such as diisopropylamine (B44863) and tetramethylguanidine (TMG) have been shown to catalyze the reaction. lookchem.com

Cyanide Catalysis: Tetraethylammonium cyanide ({Et4N}CN) has been reported as a highly effective catalyst. nih.govresearchgate.net In the presence of 0.1 mol% of {Et4N}CN, the conversion of methyl vinyl ketone in nitromethane can reach 97% in just 5 minutes, affording this compound with a 70% yield. nih.govresearchgate.net

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst Solvent(s) Reaction Time Yield (%) Reference
Potassium Fluoride on Alumina Tetrahydrofuran 2 hours 93 (crude) google.com
Sodium Hydroxide Not specified Not specified Not specified acs.orgnih.gov
Tetraethylammonium Cyanide Nitromethane 5 minutes 70 nih.govresearchgate.net
Diisopropylamine Acetonitrile (B52724) 20 hours Not specified lookchem.com

Purity and Yield Optimization Strategies

Optimizing the purity and yield of this compound is crucial for its practical application. Several factors, including reaction conditions and purification methods, play a significant role.

Reaction Conditions: The choice of catalyst and solvent system is paramount. As shown in Table 1, different catalysts can lead to varying yields and reaction times. The concentration of reactants and temperature are also key factors that can be adjusted to maximize product formation and minimize side reactions. rsc.org For example, the formation of a byproduct, 5-nitro-2,8-nonanedione, has been observed in cyanide-catalyzed reactions, which can be influenced by reaction conditions. nih.gov

Purification: Crude this compound is typically obtained as a pale yellow oil. google.com Vacuum distillation is a common and effective method for purification. google.com For example, crude product can be distilled at 57-75°C under a vacuum of 0.3 mmHg to yield purified this compound. google.com Column chromatography using silica (B1680970) gel is another purification technique that can be employed. sctunisie.org

Minimizing Side Reactions: The Michael addition of nitroalkanes can sometimes lead to the formation of diadducts or other side products. sctunisie.org Careful control of stoichiometry and reaction conditions can help to favor the formation of the desired mono-adduct, this compound.

Table 2: Purification and Yield Data

Purification Method Reported Purity/Recovery Conditions Reference
Vacuum Distillation 60% recovery 57-75°C / 0.3 mmHg google.com
Column Chromatography Not specified Silica gel, hexane/ether eluent sctunisie.org

Chemical Reactivity and Transformation Pathways of 5 Nitro 2 Pentanone

Reduction Processes of the Carbonyl and Nitro Groups

The presence of both a carbonyl and a nitro group, both susceptible to reduction, opens pathways to various products depending on the reagents and conditions employed. This allows for selective transformations, which are crucial in synthetic chemistry.

The carbonyl group of 5-nitro-2-pentanone can be selectively reduced to a secondary alcohol while leaving the nitro group intact, yielding 5-nitropentan-2-ol. This transformation is typically achieved using mild hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, effectively reducing ketones to alcohols. doubtnut.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. A subsequent workup with a proton source, such as water or a mild acid, neutralizes the resulting alkoxide to furnish the alcohol. doubtnut.com This process is foundational in converting the keto-functionality of this compound into a hydroxyl group, a key step in the synthesis of more complex molecules.

Table 1: Reduction of γ-Nitroketones to Nitroalcohols

Substrate Reagent Product Key Observation Reference
γ-nitroketone Sodium Borohydride (NaBH₄) γ-nitroalcohol Selective reduction of the ketone.

Chemoselectivity in the reduction of this compound is critical to target either the carbonyl or the nitro group. The Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes an aluminum alkoxide catalyst (like aluminum isopropoxide) in the presence of a sacrificial alcohol (isopropanol), is renowned for its high chemoselectivity. wikipedia.org This method selectively reduces aldehydes and ketones while leaving other reducible functional groups, such as nitro groups, untouched. alfa-chemistry.comthermofisher.com The mechanism proceeds through a six-membered cyclic transition state where a hydride is transferred from the aluminum-coordinated alcohol to the ketone. wikipedia.orgacsgcipr.org

For stereoselective reductions, which are vital for producing chiral molecules, biocatalysis offers a powerful and environmentally benign approach. srce.hr Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of ketones. rsc.orgbiomedpharmajournal.org Research has shown that the reduction of this compound using baker's yeast produces the corresponding (S)-alcohol, which is a valuable chiral building block for the synthesis of natural products. archive.org Such biocatalytic methods are highly valued for their ability to produce enantiomerically enriched or pure compounds under mild reaction conditions. rsc.orgnih.gov

Table 2: Chemo- and Stereoselective Reduction Approaches

Reaction Type Catalyst/Reagent Selectivity Product from this compound Reference
Meerwein-Ponndorf-Verley Aluminum Isopropoxide Chemoselective (Ketone > Nitro) 5-Nitropentan-2-ol wikipedia.org
Biocatalytic Reduction Baker's Yeast (S. cerevisiae) Stereoselective (S)-5-Nitropentan-2-ol archive.org

Conversion to Nitroalcohols (e.g., 5-nitro-pentan-2-ol)

Further Organic Transformations in Multi-step Synthesis

Beyond simple reductions, this compound serves as a key starting material or intermediate in the construction of more complex molecular architectures, most notably in the pharmaceutical industry.

While the nitro group itself is an oxidized form of nitrogen, the primary role of this compound in further transformations often involves catalytic reactions targeting its functional groups. A prominent example is its use as a crucial intermediate in the synthesis of the antimalarial drug tafenoquine (B11912). acs.orgnih.gov In this multi-step synthesis, this compound is coupled with a complex quinoline (B57606) amine derivative via a reductive amination reaction. acs.orggoogle.comsemanticscholar.org This key step involves the initial formation of an imine between the ketone of this compound and the primary amine of the quinoline, followed by its in-situ reduction to a secondary amine, often using a reagent like 2-picoline borane (B79455) in acetic acid. semanticscholar.org

Subsequently, in the final stages of the tafenoquine synthesis, the nitro group of the resulting intermediate is reduced to a primary amine. nih.gov This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This sequence highlights the utility of this compound's dual functionality, where each group is addressed in a controlled, stepwise manner through different catalytic processes to build the final drug molecule. acs.orgnih.gov

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions. The reduction of the two functional groups follows distinct pathways.

The reduction of the carbonyl group by hydride reagents like NaBH₄ proceeds via nucleophilic attack on the carbonyl carbon, as previously mentioned. In contrast, the Meerwein-Ponndorf-Verley (MPV) reduction follows a pericyclic mechanism involving a six-membered transition state where the aluminum catalyst coordinates to both the ketone substrate and the sacrificial alcohol, facilitating a direct hydride transfer. wikipedia.orgalfa-chemistry.com

The catalytic reduction of the nitro group, such as with H₂/Pd/C, is more complex. It is generally accepted to proceed stepwise through several intermediates. The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O), then to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂). nih.govorientjchem.org Mechanistic investigations using various analytical techniques have provided evidence for the presence of these nitroso intermediates in iron-catalyzed reductions of both aromatic and aliphatic nitro compounds. nih.govacs.org Each step involves the transfer of two electrons and protonation, with the metal catalyst surface playing a critical role in activating the hydrogen and coordinating the nitro-containing substrate.

Sophisticated Analytical Characterization of 5 Nitro 2 Pentanone

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of 5-Nitro-2-pentanone by probing the interactions of the molecule with electromagnetic radiation.

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals, the precise connectivity of atoms can be established. libretexts.org While specific experimental spectra for this compound are not widely published, a detailed prediction based on established chemical shift theory and data from analogous structures can be made. libretexts.orgrsc.orgigntu.ac.inmsu.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The methyl group protons adjacent to the carbonyl are anticipated to appear as a singlet, while the three methylene (B1212753) groups would each present as a triplet due to coupling with their neighbors. The electron-withdrawing nature of the carbonyl and nitro groups significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield. msu.edu

Predicted Chemical Shift (δ, ppm)AssignmentMultiplicityIntegrationNotes
~4.40-CH₂-NO₂ (C5-H)Triplet2HMost downfield signal due to the strong electron-withdrawing effect of the nitro group.
~2.75-C(=O)-CH₂- (C3-H)Triplet2HDownfield shift caused by the adjacent carbonyl group.
~2.20-CH₂-CH₂-CH₂- (C4-H)Quintet/Multiplet2HSignal is split by protons on both adjacent carbons (C3 and C5).
~2.15CH₃-C(=O)- (C1-H)Singlet3HCharacteristic signal for a methyl ketone. chemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each unique carbon atom in the structure. The chemical shifts are highly dependent on the electronic environment, with the carbonyl carbon being the most deshielded (highest chemical shift) and the carbon bearing the nitro group also appearing significantly downfield. oregonstate.edu

Predicted Chemical Shift (δ, ppm)AssignmentNotes
~207.0C=O (C2)Typical range for a ketone carbonyl carbon. oregonstate.edu
~74.5-CH₂-NO₂ (C5)Significant downfield shift due to the attached nitro group.
~42.0-C(=O)-CH₂- (C3)Carbon alpha to a carbonyl group.
~29.5CH₃-C(=O)- (C1)Characteristic signal for a methyl ketone. hmdb.ca
~25.0-CH₂-CH₂-CH₂- (C4)Aliphatic methylene carbon situated between two other methylene groups.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds. rsc.orgmpg.de For this compound, the most prominent features in its vibrational spectra would be the characteristic absorptions of the carbonyl (C=O) and nitro (NO₂) groups.

FT-IR Spectroscopy: In the FT-IR spectrum, the C=O stretch of the ketone functional group is expected to produce a strong, sharp absorption band. nist.gov The nitro group will be identifiable by two distinct, strong stretching vibrations: an asymmetrical and a symmetrical stretch. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. While the carbonyl stretch is typically weaker in the Raman spectrum compared to IR, the symmetric stretch of the nitro group often produces a strong Raman signal. mpg.despectrabase.com

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected FT-Raman Frequency (cm⁻¹)Intensity
C-H Stretch (sp³)2850-30002850-3000Medium-Strong
C=O Stretch (Ketone)~1715~1715Strong (IR), Medium (Raman)
NO₂ Asymmetric Stretch~1550~1550Strong (IR), Medium (Raman) researchgate.net
NO₂ Symmetric Stretch~1370~1370Strong (IR & Raman) researchgate.net

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions generated upon ionization. uni-saarland.de For this compound (MW = 131.13), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 131 and several characteristic fragment ions.

The fragmentation is dominated by pathways characteristic of aliphatic ketones, such as α-cleavage, and pathways involving the nitro group. uni-saarland.deyoutube.com

α-Cleavage: This involves the breaking of a bond adjacent to the carbonyl group. Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃) to give an ion at m/z 116. More favorably, cleavage of the C2-C3 bond results in the loss of a nitropentyl radical, generating the highly stable acetyl cation [CH₃CO]⁺ at m/z 43. This is often the base peak in the spectrum of methyl ketones. youtube.com

Fragmentation involving the Nitro Group: The molecular ion can also fragment through the loss of the nitro group (•NO₂, 46 Da) to yield a fragment at m/z 85, or through the loss of nitrous acid (HNO₂, 47 Da) via rearrangement, leading to a fragment at m/z 84.

Predicted m/zProposed Fragment IonFragmentation Pathway
131[C₅H₉NO₃]⁺˙Molecular Ion (M⁺˙)
116[M - CH₃]⁺α-Cleavage (loss of methyl radical)
85[M - NO₂]⁺Loss of nitro radical
84[M - HNO₂]⁺˙Loss of nitrous acid
43[CH₃CO]⁺α-Cleavage (loss of C₃H₆NO₂ radical), likely base peak

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Molecular Analysis

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Given its polarity, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method. semanticscholar.org

Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, would be an effective strategy for its analysis and purification. rsc.orgresearchgate.net A typical mobile phase could consist of a gradient mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. rsc.org Detection is commonly achieved using a UV detector, set to a wavelength where the nitro or carbonyl group absorbs. Purity assessment by HPLC involves quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. semanticscholar.org Gas chromatography (GC) could also be employed, likely requiring a polar capillary column to achieve good peak shape and resolution for this polar analyte.

Spectrophotometric Methods for Functional Group Analysis (e.g., Carbonyl Groups)

UV-Visible spectrophotometry can be used to analyze the electronic transitions within the molecule, particularly those associated with its functional groups. rsc.org Both the carbonyl and nitro groups possess non-bonding electrons (n) and π-orbitals, leading to characteristic, albeit often weak, n→π* transitions in the UV region. iu.edumasterorganicchemistry.com

For this compound, the n→π* transitions of the isolated ketone and the aliphatic nitro group are both expected to occur in the 270-300 nm range. iu.edumasterorganicchemistry.com This would likely result in a broad, low-intensity absorption band in this portion of the spectrum.

For quantitative analysis of the carbonyl group, a colorimetric method can be employed. A standard and reliable method involves the reaction of the ketone with an acidic solution of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). This reaction forms a 2,4-dinitrophenylhydrazone derivative. Subsequent addition of a base, such as potassium hydroxide (B78521), produces a deeply colored quinoidal ion, which can be quantified by measuring its absorbance at its λmax, typically around 480 nm.

Theoretical and Computational Insights into 5 Nitro 2 Pentanone

Quantum Chemical Investigations

Quantum chemical investigations, primarily through Density Functional Theory (DFT), provide a foundational understanding of the electronic properties and reactivity of 5-Nitro-2-pentanone. researchgate.net These methods model the molecule at the subatomic level, yielding valuable data on its behavior.

Electronic Structure Analysis (e.g., HOMO-LUMO Interactions)

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for this understanding. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. physchemres.orgscielo.org.mx

For this compound, the HOMO is expected to be localized primarily on the less electronegative parts of the alkyl chain and the carbonyl oxygen, while the LUMO is anticipated to be concentrated around the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer from the ketone moiety towards the nitro group. physchemres.org A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations on similar amino substituted β-amino α,β-unsaturated ketones have shown that the LUMO energy can be linearly related to the experimental reduction potential, highlighting the predictive power of this analysis. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for this compound (Note: These are representative values based on typical DFT calculations for similar nitroalkanes and ketones.)

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -2.15

| HOMO-LUMO Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas denote positive potential (electron-poor), which are prone to nucleophilic attack.

In this compound, the MEP would show significant negative potential (red) around the oxygen atoms of both the carbonyl and nitro groups, making them prime targets for electrophiles. Conversely, a region of positive potential (blue) would likely be found around the nitrogen atom of the nitro group and the carbon atom of the carbonyl group, indicating their susceptibility to nucleophilic attack. researchgate.net

Table 2: Predicted MEP Maxima and Minima for this compound (Note: These values are illustrative and represent typical ranges for similar functional groups.)

Site Potential (kcal/mol) Predicted Reactivity
Carbonyl Oxygen (O) -35 to -50 Electrophilic Attack
Nitro Group Oxygens (O) -25 to -40 Electrophilic Attack
Carbonyl Carbon (C) +40 to +60 Nucleophilic Attack

Reactivity Descriptors (e.g., Fukui Functions, ALIE Surfaces)

To gain a more quantitative understanding of local reactivity, descriptors such as Fukui functions and Average Local Ionization Energy (ALIE) surfaces are employed. researchgate.net Fukui functions help to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. nih.govmdpi.com

For this compound, the Fukui function for nucleophilic attack (f⁺) would be highest on the carbonyl carbon and the nitrogen of the nitro group. The function for electrophilic attack (f⁻) would be largest on the oxygen atoms. nih.gov ALIE surfaces display the energy required to remove an electron at any point on the molecular surface; lower ALIE values indicate sites that are more susceptible to electrophilic attack. researchgate.net

Bond Dissociation Energy Calculations for Stability Assessments

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. rsc.org Calculating BDEs is crucial for assessing the thermal stability of a molecule and predicting its initial decomposition pathways. rsc.org Bonds with lower BDEs are weaker and more likely to break first under thermal stress.

For this compound, theoretical studies on similar nitroalkanes suggest that the C-NO₂ bond is typically the weakest and most likely to cleave upon heating. mdpi.comnsc.ru This homolytic cleavage would produce a pentan-2-one-5-yl radical and a nitrogen dioxide (NO₂) radical. Another potential initial decomposition step for nitroalkanes is HONO elimination, which involves the transfer of a hydrogen atom to the nitro group followed by the elimination of nitrous acid. rsc.org

Table 3: Illustrative Bond Dissociation Energies (BDE) for this compound (Note: These values are estimations based on theoretical studies of other nitroalkanes.)

Bond BDE (kcal/mol)
H₃C-C(O) ~85-90
C(O)-CH₂ ~80-85
CH₂-CH₂ ~88-92
CH₂-CH₂NO₂ ~82-87

| C-NO₂ | ~55-65 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. nih.gov By simulating the atomic motions over time, MD can reveal the preferred shapes (conformers) of this compound and how it interacts with solvent molecules.

Due to the presence of several single bonds, this compound has multiple rotatable bonds, leading to a complex potential energy surface with various local energy minima corresponding to different conformers. fqs.pl MD simulations can explore this conformational landscape to identify the most stable, low-energy structures. Furthermore, by including solvent molecules in the simulation box, one can study the solvation shell around the molecule and analyze specific interactions like hydrogen bonding between the carbonyl or nitro groups and protic solvents.

Computational Prediction of Reaction Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. frontiersin.org For this compound, a key reaction pathway inherited from its ketone functional group is the Norrish Type II reaction, which can occur upon photochemical excitation. Theoretical studies on 2-pentanone have shown that this reaction proceeds through a six-membered cyclic transition state, leading to the formation of ethene and propen-2-ol.

In the case of this compound, the primary thermal decomposition pathway is predicted to be the cleavage of the C-NO₂ bond, as indicated by BDE calculations. nsc.ruaip.org Computational studies can model the potential energy surface for this reaction, determining the activation barrier and the thermochemistry of the process. The influence of the nitro group on other potential reactions, such as enol-keto tautomerism or aldol-type condensations, can also be investigated computationally.

Applications and Utility of 5 Nitro 2 Pentanone in Advanced Organic Synthesis

Strategic Intermediate in Target Molecule Synthesis

5-Nitro-2-pentanone serves as a key intermediate in the synthesis of medicinally important molecules, most notably in the creation of complex heterocyclic frameworks. The presence of both a nucleophilic nitroalkane moiety (via its nitronate anion) and an electrophilic ketone group allows for sequential and controlled bond-forming reactions.

The initial synthesis of this compound itself is a classic example of a Michael addition, where nitromethane (B149229) adds to methyl vinyl ketone, often catalyzed by a base like sodium hydroxide (B78521). acs.orgresearchgate.net

Table 1: Reductive Amination in Tafenoquine (B11912) Synthesis acs.orgnih.gov

Reactants Reagents/Conditions Product Yield

This strategic use of this compound highlights its role in facilitating the construction of complex drug molecules under more environmentally benign conditions. acs.org

Precursor in the Development of Chiral Building Blocks (via derivatives)

The prochiral nature of the ketone in this compound allows for its conversion into valuable chiral intermediates. Enantioselective reduction of the ketone provides access to optically active nitro alcohols, which are versatile building blocks for the synthesis of a variety of chiral compounds, including alkaloids and pheromones. researchgate.netkyoto-u.ac.jprsc.org

A well-established method for this transformation is the use of biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or enzymes isolated from other microorganisms like Candida parapsilosis. researchgate.netkyoto-u.ac.jprsc.org These biocatalytic reductions are often highly enantioselective, producing the (S)-enantiomer of 5-nitro-2-pentanol in high enantiomeric excess (ee). kyoto-u.ac.jprsc.org For example, the reduction of this compound with baker's yeast can yield (S)-5-nitro-2-pentanol with an enantiomeric excess of up to 96%. capes.gov.br

Table 2: Enantioselective Bioreduction of this compound kyoto-u.ac.jprsc.org

Biocatalyst Product Enantiomeric Excess (ee)
Baker's Yeast (S. cerevisiae) (S)-5-Nitro-2-pentanol up to 96%

This resulting chiral nitro alcohol, (S)-5-nitro-2-pentanol, is a valuable precursor for the synthesis of more complex chiral molecules. For instance, it has been utilized in the enantioselective synthesis of indolizidine derivatives. nih.gov In this synthesis, the chiral alcohol is converted into a corresponding chiral chloro-nitro-pentane. This derivative is then used to generate a nitrile oxide in situ, which undergoes a cycloaddition reaction to form a chiral isoxazoline. Subsequent thermal rearrangement and hydrogenation lead to the formation of stereochemically defined indolizidine alkaloids. nih.gov The high enantiopurity of the initial alcohol building block is crucial for controlling the stereochemistry of the final alkaloid products. nih.gov

Integration into Complex Synthetic Sequences

The utility of this compound is further demonstrated by its successful integration into lengthy and complex synthetic sequences for the preparation of high-value compounds. Its bifunctionality allows it to act as a linchpin, connecting different parts of a molecule or setting the stage for subsequent cyclization and functional group transformations.

The selection of this compound as the intermediate for the side chain was a strategic decision to improve upon previous synthetic routes, which were lower yielding and utilized more hazardous reagents. acs.org This integration showcases how a relatively simple, readily prepared molecule can play a pivotal role in a complex, industrial-scale synthesis of a modern pharmaceutical. acs.orgnih.gov

The versatility of the nitro group in the resulting intermediate (17) is also noteworthy. Nitro groups are synthetically flexible and can be converted into a wide array of other functional groups, providing further opportunities for derivatization or modification in other complex syntheses. lookchem.comfrontiersin.org

Future Research Trajectories and Challenges for 5 Nitro 2 Pentanone Chemistry

Exploration of Unconventional Reactivity

While the classical reactions of 5-nitro-2-pentanone, such as reduction of the nitro group and reactions at the ketone functionality, are relatively understood, future research is poised to explore its less conventional reactivity patterns. chembk.comguidechem.com A significant area of interest lies in harnessing the interplay between the nitro and ketone groups to drive novel transformations.

One promising avenue is the investigation of intramolecular cyclization reactions under various conditions. The spatial proximity of the electrophilic carbonyl carbon and the nucleophilic character that can be induced at the carbon bearing the nitro group (via deprotonation to form a nitronate) suggests the potential for forming cyclic structures. Research could focus on catalyst systems that facilitate such cyclizations, leading to the synthesis of novel heterocyclic compounds which are valuable scaffolds in medicinal chemistry.

Another area of exploration is the compound's behavior in photochemical reactions. Studies on similar carbonyl nitrates have shown that photolysis can be an efficient atmospheric sink, proceeding through different dissociation pathways depending on the distance between the chromophore groups. copernicus.orgcopernicus.org Investigating the photolytic decomposition of this compound could reveal unique radical-mediated reaction pathways, potentially leading to the formation of unexpected products and offering insights into its atmospheric chemistry. researchgate.netca.gov

Development of Greener Synthetic Approaches

The traditional synthesis of this compound often involves the Michael addition of nitromethane (B149229) to methyl vinyl ketone, which can utilize reagents and solvents with environmental and safety concerns. chemicalbook.comkyoto-u.ac.jp A major challenge and a key future research direction is the development of greener, more sustainable synthetic routes.

This includes the exploration of alternative catalysts that are more environmentally benign and reusable. For instance, the use of solid-supported catalysts or biocatalysts could significantly improve the green credentials of the synthesis. unimi.itrsc.org Biocatalysis, in particular, offers the potential for high selectivity under mild reaction conditions. chemrxiv.orgnih.govuniovi.es Research into enzymes like ketoreductases or transaminases could lead to the development of chemoenzymatic cascades for the synthesis of chiral derivatives of this compound, which are highly valuable in pharmaceutical applications. tandfonline.comucl.ac.uk

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents is a critical aspect of sustainable chemistry. core.ac.uktandfonline.com Investigating the feasibility of mechanochemical methods or reactions in aqueous media could drastically reduce the environmental footprint associated with the production of this compound and its derivatives. mdpi.com

Synthetic Approach Traditional Method Potential Greener Alternative Key Research Focus
Catalyst Homogeneous base catalystsSolid-supported catalysts, Biocatalysts (e.g., ketoreductases)Catalyst reusability, stereoselectivity, milder reaction conditions
Solvent Volatile organic solvents (e.g., THF)Solvent-free conditions, Water, Green solventsReducing waste, improving safety, process intensification
Reaction Type Michael AdditionChemoenzymatic cascades, One-pot synthesesIncreasing efficiency, reducing purification steps

Elucidation of Complex Reaction Mechanisms

A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing processes and designing new transformations. While the general pathways for many of its reactions are known, the finer details, including the role of intermediates and transition states, often remain elusive.

For instance, in reduction reactions, the selective reduction of the nitro group in the presence of the ketone, or vice versa, is a significant challenge. mdpi.comnih.govresearchgate.net Detailed mechanistic studies, employing a combination of experimental techniques (like in-situ spectroscopy) and computational modeling, are needed to unravel the factors that control this selectivity. Understanding the electronic and steric effects that influence the binding of the substrate to the catalyst surface is key to designing more selective catalytic systems. unimi.it

Similarly, the mechanism of photochemical degradation warrants further investigation. Identifying the primary photoproducts and understanding the branching ratios between different dissociation pathways will provide valuable data for atmospheric models and could also be exploited for synthetic purposes. copernicus.orgcopernicus.org Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state structures and energy barriers involved in these complex reactions. researchgate.netresearchgate.net

Computational Design of Novel Derivatives

Computational chemistry is poised to play an increasingly important role in the future of this compound chemistry. The use of computational tools can accelerate the discovery and development of novel derivatives with tailored properties.

By employing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, researchers can design and screen virtual libraries of this compound derivatives for specific applications, such as potential pharmaceutical agents or energetic materials. researchgate.net This in silico approach can help prioritize synthetic targets, thereby saving significant time and resources in the laboratory.

Furthermore, computational methods can be used to predict the reactivity and spectral properties of novel derivatives. For example, DFT calculations can be used to predict the stability, electronic structure, and potential reaction pathways of new compounds. researchgate.netacs.org This predictive power can guide the design of molecules with enhanced reactivity for specific transformations or with improved stability for particular applications. The computational investigation of related nitro compounds, such as 2-Pentanone, 5,5,5-trinitro-, highlights the potential for these methods to explore the properties of highly functionalized molecules. ontosight.ai

Computational Tool Application in this compound Research Potential Outcome
Molecular Docking Screening for binding affinity to biological targetsIdentification of potential new drug candidates
QSAR Predicting biological activity or physical propertiesDesign of derivatives with desired characteristics
Density Functional Theory (DFT) Elucidating reaction mechanisms, predicting stability and spectraGuidance for synthetic efforts and understanding of reactivity

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 5-Nitro-2-pentanone?

  • Methodological Answer : Gas Chromatography (GC) coupled with mass spectrometry (MS) is widely used to assess purity, with reference standards (e.g., 3-pentanone derivatives in ) providing calibration baselines . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, is critical for structural confirmation. For nitro-group analysis, infrared (IR) spectroscopy can identify characteristic NO2_2 stretching vibrations (~1520–1350 cm1^{-1}). Cross-validation with NIST’s thermophysical databases ensures data reliability .

Q. What synthetic routes are typically employed for preparing this compound?

  • Methodological Answer : A common approach involves nitration of 2-pentanone derivatives under controlled conditions. For example, nitration via mixed acid (HNO3_3/H2_2SO4_4) systems at low temperatures (<10°C) minimizes side reactions like oxidation. Post-synthesis purification via fractional distillation or column chromatography (using silica gel) is recommended, as seen in analogous ketone syntheses . Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progression .

Q. How should this compound be stored to prevent decomposition?

  • Methodological Answer : Store in amber glass vials under inert gas (N2_2 or Ar) at –20°C to mitigate photodegradation and thermal instability. Solubility in aprotic solvents (e.g., dichloromethane) should be confirmed prior to long-term storage, as aqueous solutions may hydrolyze nitro groups. Stability testing via periodic GC-MS analysis is advised, following protocols for similar nitroketones .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The nitro group reduces electron density at the carbonyl carbon, decreasing susceptibility to nucleophilic attack. Comparative kinetic studies with non-nitrated analogs (e.g., 2-pentanone) can quantify this effect. Computational modeling (DFT or Hartree-Fock) predicts charge distribution and transition states, while experimental validation via 13^{13}C NMR chemical shifts tracks electronic changes .

Q. What computational strategies are effective for predicting thermochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can estimate enthalpy of formation, bond dissociation energies, and nitro-group torsional barriers. NIST’s Web Thermo Tables provide experimental benchmarks for validation . Molecular dynamics simulations further assess solvent interactions and thermal stability under varying conditions .

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing this compound derivatives?

  • Methodological Answer : Triangulate data from multiple techniques (e.g., GC-MS, 1^1H NMR, X-ray crystallography) to confirm structural assignments. For ambiguous peaks, isotopic labeling (e.g., 15^{15}N) or 2D NMR (COSY, HSQC) clarifies connectivity. Database cross-referencing (PubChem, CAS Common Chemistry) ensures alignment with published spectra . Method validation protocols, including spike-and-recovery experiments, address matrix effects in complex mixtures .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design to test pH (1–14) and temperature (25–100°C) gradients. Monitor degradation via UV-Vis spectroscopy (absorbance at λ~270 nm for nitroaromatics) and quantify byproducts with HPLC. Accelerated stability studies (Arrhenius modeling) predict shelf life, while control experiments with antioxidants (e.g., BHT) assess stabilization efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.